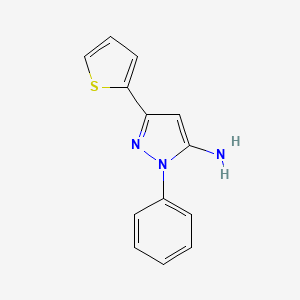

1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine

Übersicht

Beschreibung

1-Phenyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine is a heterocyclic compound that features a pyrazole ring substituted with a phenyl group and a thiophene ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine can be synthesized through various methods. One common approach involves the cyclization of hydrazones with α,β-unsaturated carbonyl compounds in the presence of a base . Another method includes the reaction of substituted hydrazines with 1,3-diketones under acidic or basic conditions .

Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction .

Analyse Chemischer Reaktionen

Condensation Reactions Leading to Heterocyclic Systems

This compound participates in multicomponent condensation reactions to form fused heterocycles. A notable example is its reaction with α,β-unsaturated carbonyl derivatives (e.g., 3,3-bis(methylthio)-1-phenylprop-2-en-1-one) under acidic conditions, yielding pyrazolo[3,4-b]pyridines (Figure 1) .

Mechanism :

-

Nucleophilic Attack : The primary amine at position 5 attacks the carbonyl carbon of the α,β-unsaturated ketone.

-

Cyclization : Intramolecular attack forms a six-membered ring, followed by tautomerization to re-aromatize the pyrazole.

-

Elimination : Loss of methyl mercaptan (MeSH) completes the formation of the pyrazolopyridine scaffold .

Applications :

-

Pyrazolo[3,4-b]pyridines are pharmacologically relevant, with potential as kinase inhibitors or anticancer agents .

Amide Formation via Carboxylic Acid Coupling

The primary amine reacts with carboxylic acids (e.g., 5-bromothiophene-2-carboxylic acid) to form amides. This reaction is catalyzed by TiCl₄ or DMAP/DCC (Table 1) .

| Catalyst | Base/Solvent | Yield | Reference |

|---|---|---|---|

| TiCl₄ | Pyridine | 12% | |

| DMAP/DCC | CH₂Cl₂ | 48% |

Key Observations :

-

TiCl₄-mediated reactions suffer from low yields due to competing side reactions.

-

DMAP/DCC systems improve efficiency by activating the carboxylic acid as an acyl chloride intermediate .

Substitution at the Thiophene Ring

Electrophilic substitution (e.g., bromination, nitration) occurs regioselectively at the thiophene moiety. For example:

-

Bromination with NBS (N-bromosuccinimide) introduces a bromine atom at position 5 of the thiophene ring .

Hydrolysis of Ester Derivatives

Ester groups introduced via condensation (e.g., ethyl cyanoacetate adducts) undergo hydrolysis under acidic or basic conditions to yield carboxylic acids .

Example :

Role of Tautomerism

The pyrazole ring undergoes keto-enol tautomerism, influencing reactivity. For instance, enolization facilitates nucleophilic attack during condensation .

Solvent and Temperature Effects

Wissenschaftliche Forschungsanwendungen

Biological Activities

1-Phenyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine exhibits a range of biological activities that make it a candidate for further research:

1. Anticancer Properties

- Studies have indicated that this compound may possess anticancer properties, making it a target for drug development in oncology. Its structural features allow for interactions with cellular pathways involved in cancer progression .

2. Antimicrobial Activity

- The compound has shown potential as an antimicrobial agent, effective against various bacterial strains. This property is particularly valuable in the development of new antibiotics in response to rising antibiotic resistance .

3. Anti-inflammatory Effects

- Preliminary studies suggest that this compound may exhibit anti-inflammatory effects, which could be beneficial in treating inflammatory diseases .

Case Studies

Several case studies highlight the applications and potential of this compound:

1. Anticancer Research

- A study demonstrated that derivatives of this compound exhibited cytotoxic effects on cancer cell lines, suggesting its potential as a lead compound in anticancer drug development. The structural modifications were shown to enhance efficacy against specific cancer types .

2. Antimicrobial Evaluation

- In a comparative study, various pyrazole derivatives were tested for their antimicrobial properties against Gram-positive and Gram-negative bacteria. The results indicated that this compound showed significant activity, outperforming some traditional antibiotics .

3. Anti-inflammatory Activity Assessment

Wirkmechanismus

The biological activities of 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine are attributed to its ability to interact with various molecular targets. For instance, it can inhibit enzymes such as cyclooxygenase and lipoxygenase, which are involved in inflammatory pathways . The compound’s structure allows it to bind to specific receptors and enzymes, modulating their activity and leading to its observed effects .

Vergleich Mit ähnlichen Verbindungen

- 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde

- 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide

- 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-yl)acrylamide

Uniqueness: 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and biological activity, making it a valuable compound for various applications .

Biologische Aktivität

1-Phenyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine, with the molecular formula CHNS and CAS number 161952-26-7, is a compound of interest due to its diverse biological activities. This pyrazole derivative has been synthesized and evaluated for various pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article reviews the current understanding of its biological activity based on recent studies.

| Property | Value |

|---|---|

| Molecular Formula | CHNS |

| Molecular Weight | 241.32 g/mol |

| IUPAC Name | 2-phenyl-5-thiophen-2-ylpyrazol-3-amine |

| CAS Number | 161952-26-7 |

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Key Findings:

- Inhibition Zones : In vitro tests revealed that this compound shows considerable inhibition against Escherichia coli and Staphylococcus aureus, with inhibition zones comparable to standard antibiotics like streptomycin .

- Minimum Inhibitory Concentration (MIC) : The MIC values were reported to be in the range of 31.25 to 62.5 μg/mL for certain derivatives, indicating moderate to strong antimicrobial activity .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory potential. Pyrazole derivatives are known for their ability to inhibit inflammatory pathways.

Research Insights:

- Mechanism of Action : The anti-inflammatory effects are believed to be mediated through the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response .

- Comparative Studies : In animal models, the compound showed effects comparable to indomethacin, a well-known anti-inflammatory drug .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies.

Results from Case Studies:

- Cell Line Testing : The compound was tested against multiple cancer cell lines, including lung (A549), colon (HT29), and liver (SMMC7721) cancer cells. It exhibited cytotoxic effects with IC50 values indicating effective dose ranges .

- Mechanisms of Action : It appears to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, which are pivotal in regulating cell death .

Eigenschaften

IUPAC Name |

2-phenyl-5-thiophen-2-ylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3S/c14-13-9-11(12-7-4-8-17-12)15-16(13)10-5-2-1-3-6-10/h1-9H,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZGSXFFNBNQVJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=CS3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.